molecular formula C5H9N3O2 B13951787 1-(2-Aminoethyl)imidazolidine-2,4-dione

1-(2-Aminoethyl)imidazolidine-2,4-dione

Cat. No.: B13951787
M. Wt: 143.14 g/mol
InChI Key: WWOOGWNXZBZSSO-UHFFFAOYSA-N
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Description

2,4-Imidazolidinedione, 1-(2-aminoethyl)- is a heterocyclic organic compound that belongs to the imidazolidinedione family This compound is characterized by a five-membered ring containing two nitrogen atoms and two carbonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-imidazolidinedione, 1-(2-aminoethyl)- typically involves the reaction of ethylenediamine with carbon dioxide or phosgene under controlled conditions. One common method is the cyclization of N-(2-aminoethyl)urea, which can be prepared by reacting ethylenediamine with urea. The reaction is usually carried out in the presence of a catalyst such as γ-Al2O3 at elevated temperatures (around 250°C) in supercritical CO2 .

Industrial Production Methods

Industrial production of 2,4-imidazolidinedione, 1-(2-aminoethyl)- often employs continuous flow reactors to ensure consistent quality and yield. The use of heterogeneous catalysts like ceria-based materials has been reported to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2,4-Imidazolidinedione, 1-(2-aminoethyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form imidazolidinone derivatives.

    Reduction: Reduction reactions can yield different amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the imidazolidinedione ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include substituted imidazolidinones, amine derivatives, and various functionalized imidazolidinediones .

Scientific Research Applications

2,4-Imidazolidinedione, 1-(2-aminoethyl)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-imidazolidinedione, 1-(2-aminoethyl)- involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and disrupt cellular processes, leading to its antimicrobial and antifungal effects. The exact molecular targets and pathways are still under investigation, but it is believed to involve the inhibition of key enzymes involved in cell wall synthesis and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

    Imidazolidine-2-thione: Exhibits similar biological activities but contains a sulfur atom in place of one of the carbonyl groups.

    Imidazole-2-thione: Another related compound with a sulfur atom, known for its antimicrobial and antifungal properties.

Uniqueness

2,4-Imidazolidinedione, 1-(2-aminoethyl)- is unique due to its specific structure, which allows for a wide range of chemical modifications and applications. Its ability to undergo various chemical reactions and its potential in multiple fields make it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C5H9N3O2

Molecular Weight

143.14 g/mol

IUPAC Name

1-(2-aminoethyl)imidazolidine-2,4-dione

InChI

InChI=1S/C5H9N3O2/c6-1-2-8-3-4(9)7-5(8)10/h1-3,6H2,(H,7,9,10)

InChI Key

WWOOGWNXZBZSSO-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)NC(=O)N1CCN

Origin of Product

United States

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